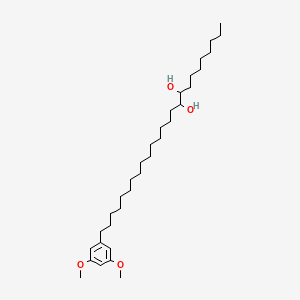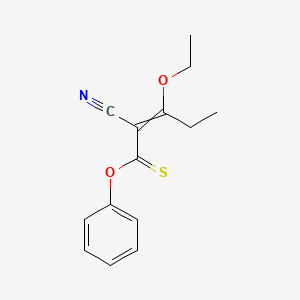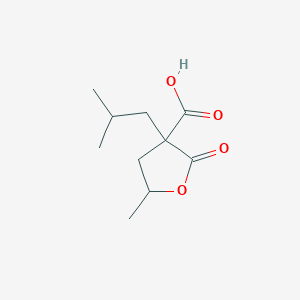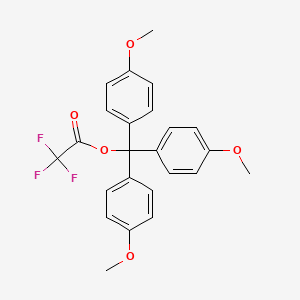
Tris(4-methoxyphenyl)methyl trifluoroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(4-methoxyphenyl)methyl trifluoroacetate is an organic compound that features a trifluoroacetate group attached to a tris(4-methoxyphenyl)methyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(4-methoxyphenyl)methyl trifluoroacetate typically involves the reaction of Tris(4-methoxyphenyl)methanol with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The reaction proceeds as follows: [ \text{Tris(4-methoxyphenyl)methanol} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Tris(4-methoxyphenyl)methyl trifluoroacetate can undergo various types of chemical reactions, including:
Substitution Reactions: The trifluoroacetate group can be substituted by nucleophiles.
Oxidation and Reduction Reactions: The aromatic rings can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines or alcohols can react with the trifluoroacetate group.
Oxidizing Agents: Agents like potassium permanganate can oxidize the aromatic rings.
Reducing Agents: Agents like lithium aluminum hydride can reduce the aromatic rings.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide derivative, while oxidation could produce quinones.
科学研究应用
Tris(4-methoxyphenyl)methyl trifluoroacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.
Biology: Its derivatives may be used in the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism by which Tris(4-methoxyphenyl)methyl trifluoroacetate exerts its effects involves the interaction of the trifluoroacetate group with various molecular targets. The trifluoroacetate group is highly electronegative, which can influence the reactivity and stability of the compound. The aromatic rings can participate in π-π interactions and hydrogen bonding, affecting the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- Tris(4-methoxyphenyl)methanol
- Tris(4-methoxyphenyl)methyl chloride
- Tris(4-methoxyphenyl)methyl acetate
Uniqueness
Tris(4-methoxyphenyl)methyl trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it particularly useful in applications requiring strong electron-withdrawing groups.
属性
CAS 编号 |
90173-60-7 |
|---|---|
分子式 |
C24H21F3O5 |
分子量 |
446.4 g/mol |
IUPAC 名称 |
tris(4-methoxyphenyl)methyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C24H21F3O5/c1-29-19-10-4-16(5-11-19)23(32-22(28)24(25,26)27,17-6-12-20(30-2)13-7-17)18-8-14-21(31-3)15-9-18/h4-15H,1-3H3 |
InChI 键 |
BFAZKRLCKPNIBC-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)OC(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



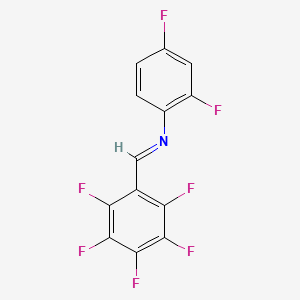
![1-Fluorobicyclo[3.2.2]non-6-ene](/img/structure/B14376054.png)

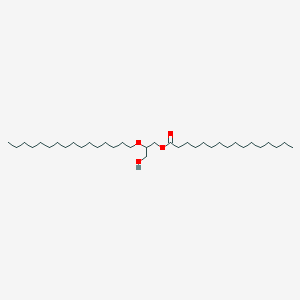

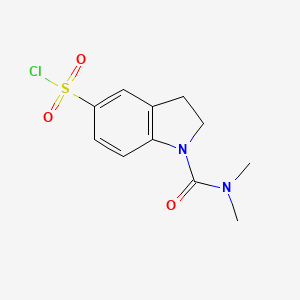
![2-[2-Chloro-5-(4-chloro-2-nitrophenoxy)phenoxy]propanoyl chloride](/img/structure/B14376084.png)
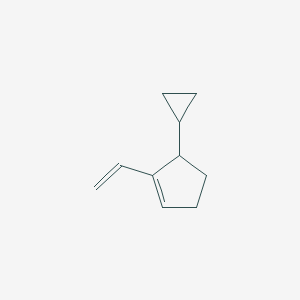
![5-{[Dimethyl(phenyl)silyl]oxy}-2-methylpent-3-yn-2-ol](/img/structure/B14376098.png)
![2-[2-(Dimethylamino)ethoxy]undecanoic acid;hydrochloride](/img/structure/B14376102.png)
